![molecular formula C19H22N4O4S2 B278386 N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278386.png)
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea involves the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response. It has also been shown to activate the p53 pathway, which is involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth. In neuronal cells, it has been shown to protect against oxidative stress and to improve cognitive function. In immune cells, it has been shown to modulate the immune response and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea is its potential as a therapeutic agent in various fields. However, there are also limitations to its use in lab experiments. One of the limitations is the need for further studies to determine its toxicity and potential side effects. Another limitation is the need for more research to identify its optimal dosage and administration method.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea. One direction is the development of more potent analogs of this compound for use as therapeutic agents. Another direction is the investigation of its potential in combination with other drugs or therapies. Additionally, further studies are needed to determine its potential in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Synthesemethoden
The synthesis of N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea involves the reaction of 4-[4-(methylsulfonyl)-1-piperazinyl]aniline with 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thiourea to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea has been studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, it has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In immunology, it has been shown to modulate the immune response and to have anti-inflammatory properties.
Eigenschaften
Produktname |
N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea |
---|---|
Molekularformel |
C19H22N4O4S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N4O4S2/c1-29(25,26)23-12-10-22(11-13-23)16-6-4-15(5-7-16)20-19(28)21-18(24)9-8-17-3-2-14-27-17/h2-9,14H,10-13H2,1H3,(H2,20,21,24,28)/b9-8+ |
InChI-Schlüssel |
BMXCIHGNNALWPZ-CMDGGOBGSA-N |
Isomerische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.